2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide is an organic compound that features a benzamide core with a difluoromethylthio group and a thiophen-3-yl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Difluoromethylthio Group:
Attachment of the Thiophen-3-yl Ethyl Group: The thiophen-3-yl ethyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate thiophene derivatives and ethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the difluoromethylthio group can be oxidized under appropriate conditions.
Reduction: The benzamide core can be reduced to the corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: The major product of reduction is the corresponding amine.
Substitution: Substituted thiophene derivatives are the major products.
Scientific Research Applications
2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Its structural features may be explored for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide depends on its application:
In Organic Electronics: The compound functions by facilitating charge transport through its conjugated system.
In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as dithieno[3,2-b:2′,3′-d]thiophene (DTT) share structural similarities and are used in similar applications.
Benzamide Derivatives: Other benzamide derivatives with different substituents can be compared in terms of their electronic and chemical properties.
Uniqueness
2-((difluoromethyl)thio)-N-(2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both the difluoromethylthio group and the thiophen-3-yl ethyl group, which confer distinct electronic properties and potential reactivity patterns.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-(2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NOS2/c15-14(16)20-12-4-2-1-3-11(12)13(18)17-7-5-10-6-8-19-9-10/h1-4,6,8-9,14H,5,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWNJRWZTCEJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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